N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide
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Description
This compound is part of a broad category of chemicals known as benzenesulfonamides, which exhibit a wide range of biological and chemical properties. Benzenesulfonamides often serve as key intermediates or active moieties in the synthesis of pharmacological agents, materials science, and as ligands in various chemical reactions.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, a similar compound, N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, were synthesized through the reaction between 2,3-dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium, showcasing the general approach for synthesizing such compounds (Abbasi et al., 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamides is characterized by extensive intra- and intermolecular hydrogen bonds, which play a crucial role in stabilizing their crystalline structures. For instance, the structure of 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogs demonstrated that these compounds are stabilized by hydrogen bonding, forming dimeric units or chains that contribute to their solid-state arrangement (Siddiqui et al., 2008).
Scientific Research Applications
Antibacterial and Enzymatic Inhibition
Research into derivatives of benzenesulfonamide, including structural analogs of N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide, has shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Additionally, certain derivatives have demonstrated inhibitory activities against enzymes like α-glucosidase, which is a target for diabetes treatment. For instance, compounds synthesized by Abbasi et al. (2016) displayed moderate to high antibacterial activity and good inhibition of α-glucosidase enzyme, indicative of potential applications in treating bacterial infections and managing diabetes through the inhibition of carbohydrate-absorbing enzymes (Abbasi et al., 2016).
Antitumor and Antimetastatic Activities
Further studies have explored the antitumor potential of benzenesulfonamide derivatives. For example, ureido-substituted benzenesulfonamides have been found to potently inhibit carbonic anhydrase IX and show antimetastatic activity in models of breast cancer metastasis. This suggests a novel approach for developing anticancer drugs that target tumor-associated enzymes to prevent the spread of cancer cells (Pacchiano et al., 2011).
properties
IUPAC Name |
1-(benzenesulfonyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-9-8-13(12-16(15)24-2)10-11-19-17(18)20-25(21,22)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBAAVCTCUCSOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide |
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